molecular formula C27H23N3OS B2908757 3-benzyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793885-42-3

3-benzyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2908757
CAS No.: 1793885-42-3
M. Wt: 437.56
InChI Key: CKVPVMQDHANILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H23N3OS and its molecular weight is 437.56. The purity is usually 95%.
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Properties

IUPAC Name

3-benzyl-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-19-9-8-12-21(15-19)18-32-27-29-24-23(22-13-6-3-7-14-22)16-28-25(24)26(31)30(27)17-20-10-4-2-5-11-20/h2-16,28H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVPVMQDHANILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C21H20N4S\text{C}_{21}\text{H}_{20}\text{N}_4\text{S}

This structure features a pyrrolo-pyrimidine core with various substituents that may influence its biological activity.

Research indicates that compounds similar to This compound often interact with specific biological targets, such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDK activity can lead to apoptosis in cancer cells and inhibition of tumor growth.

Key Mechanisms:

  • CDK Inhibition : Compounds with a similar scaffold have shown promising results in inhibiting CDK2 and CDK9, leading to reduced proliferation of cancer cell lines (IC50 values ranging from 0.36 µM to 1.8 µM) .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells, a factor in various diseases including cancer and neurodegenerative disorders.

Biological Activity Data

The following table summarizes the biological activities reported for compounds related to the target compound:

Activity IC50 Value (µM) Target Reference
CDK2 Inhibition0.36Cancer Cell Proliferation
CDK9 Inhibition1.8Cancer Cell Proliferation
Antioxidant ActivityNot specifiedOxidative Stress Mitigation
Cytotoxicity against HeLa cellsIC50 = 10Human Tumor Cell Lines

Case Studies

Several studies have explored the biological implications of compounds with similar structures:

  • Study on CDK Inhibitors :
    • A study demonstrated that certain pyrazolo[3,4-b]pyridines exhibit significant inhibition of CDK activity, leading to cell cycle arrest and apoptosis in various cancer models. The structure-activity relationship (SAR) indicated that modifications at the thio group enhance binding affinity to the ATP site of CDKs .
  • Antioxidant Properties :
    • Another research highlighted the antioxidant potential of thio-substituted pyrimidines, suggesting that the presence of thio groups contributes to increased radical scavenging activity, thereby providing protective effects against cellular damage caused by oxidative stress .

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